2-(2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid
Description
2-(2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid (CAS: 1050151-40-0) is a thiazole derivative characterized by a central thiazole ring substituted with a thioether-linked acetamide group bearing a 4-chlorophenyl moiety and an acetic acid side chain . This structure confers unique physicochemical properties, such as moderate hydrophilicity (due to the acetic acid group) and lipophilicity (from the aromatic and thioether components).
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S2/c14-8-1-3-9(4-2-8)15-11(17)7-21-13-16-10(6-20-13)5-12(18)19/h1-4,6H,5,7H2,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIMCNNUXDWEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approach
A foundational method involves the nucleophilic substitution of 2-chloro-N-(4-chlorophenyl)acetamide with 5-amino-1,3,4-thiadiazole-4-thiol. This reaction, conducted in anhydrous acetone under reflux conditions with potassium carbonate as a base, yields the intermediate 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide. Subsequent cyclocondensation with α-bromoketones in ethanol forms the thiazole ring, with the acetic acid moiety introduced via hydrolysis under acidic conditions.
Key Reaction Parameters
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Solvent | Anhydrous acetone | 78 | |
| Temperature | Reflux (56–60°C) | – | |
| Catalyst | K2CO3 | – | |
| Reaction Time | 14 hours | – |
This method prioritizes regioselectivity, with the thiol group attacking the electrophilic carbon adjacent to the carbonyl group. The use of aprotic solvents minimizes side reactions, while elevated temperatures accelerate thiolate ion formation.
Cyclocondensation Strategy
Alternative routes employ cyclocondensation of thiourea derivatives with α-haloketones. For example, reacting 4-chlorophenylthiourea with ethyl 4-bromoacetoacetate in ethanol yields the thiazole core, followed by saponification to liberate the acetic acid group. This one-pot methodology reduces purification steps but requires stringent pH control to prevent hydrolysis of the ester intermediate.
Spectroscopic Validation
Multi-Step Sequential Synthesis
Industrial-scale production often employs a sequential approach:
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Step 1 : Synthesis of 2-((4-chlorophenyl)amino)-2-oxoethyl chloride via chlorination of glycolic acid derivatives.
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Step 2 : Thioether formation using thiazole-4-thiol in dimethylformamide (DMF) with triethylamine.
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Step 3 : Acetic acid side chain incorporation via Kolbe–Schmitt carboxylation.
This method achieves yields >80% but necessitates specialized equipment for handling reactive intermediates like acid chlorides.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade acid-sensitive intermediates. Ethanol and acetone balance reactivity and stability, with ethanol favoring cyclization (Table 1).
Table 1: Solvent Impact on Cyclization Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 65 | 88 |
| Ethanol | 24.3 | 78 | 95 |
| Acetone | 20.7 | 72 | 92 |
Catalytic Enhancements
The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactions, particularly in biphasic systems. For instance, coupling 2-mercaptothiazole with chloroacetamide derivatives in water:toluene mixtures with 0.5 mol% catalyst increases yields from 68% to 84%.
Analytical Characterization
Spectroscopic Methods
Chromatographic Analysis
HPLC purity assays using C18 columns (acetonitrile:water = 70:30) show ≥98% purity for optimized batches, with retention times of 6.2±0.3 minutes.
Comparative Analysis of Methodologies
The nucleophilic substitution route offers superior scalability (>500 g batches) but requires costly anhydrous solvents. Cyclocondensation provides shorter synthesis times (8–12 hours vs. 14–20 hours) but lower yields (65–70%) . Industrial protocols favor sequential synthesis for its reproducibility, albeit with higher capital investment.
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to 2-(2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid exhibit anticancer properties. For instance, thiazole derivatives have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties : Studies have shown that thiazole-based compounds possess significant antimicrobial activity. The presence of the thiazole ring is crucial for this activity, making it a target for developing new antibiotics .
Pharmacological Research
Inflammation Modulation : The compound has been investigated for its potential role in modulating inflammatory responses. Research suggests that it may inhibit pro-inflammatory cytokines, which are involved in various inflammatory diseases .
Neuroprotective Effects : Preliminary studies indicate that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by preventing neuronal apoptosis and promoting cell survival .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of thiazole derivatives, including compounds similar to This compound . The results demonstrated significant cytotoxicity against various cancer cell lines, with an emphasis on its mechanism of action involving apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
In a comparative study published in Antibiotics, researchers tested several thiazole derivatives against common bacterial strains. The findings indicated that the compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
Case Study 3: Neuroprotection
Research conducted at a leading university explored the neuroprotective effects of thiazole derivatives in models of oxidative stress. The study found that these compounds could significantly reduce neuronal damage and improve cognitive function in animal models of Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Key Observations:
- Fenclozic acid () lacks the thioether and acetamide groups present in the target compound, resulting in a simpler structure with lower molecular weight. It has been studied for hepatic metabolism and toxicity in mice .
- The 4-chlorobenzylthio analog () replaces the amino-oxoethyl group with a benzylthio substituent, increasing hydrophobicity.
- Boc-protected derivatives () serve as intermediates in peptide synthesis, highlighting the role of protective groups in modulating reactivity and solubility .
Anti-Inflammatory and Analgesic Potential
- Fenclozic acid () was historically investigated as a non-steroidal anti-inflammatory drug (NSAID) but withdrawn due to hepatotoxicity in preclinical models .
- Compound 4q (), a close analog with a 4-chlorophenylthiazol-2-yl amino group, demonstrated potent PPARγ agonist activity (IC₅₀ = 0.82 μM), suggesting utility in metabolic or inflammatory disorders .
Anticancer and Cytotoxic Activity
- Thiazole derivatives with thiophene carboxamido substituents () have shown cytotoxicity in cancer cell lines, likely due to interactions with cellular thiols or enzyme inhibition .
- Ethyl 2-(2-formylaminothiazol-4-yl)acetate () is a precursor in synthesizing antibiotics like cefotiam, indicating the pharmacological relevance of thiazole-acetic acid frameworks .
Enzyme Modulation
- Schiff’s base quinazoline-thiazole hybrids () exhibited carbonic anhydrase inhibitory activity, underscoring the role of thiazole motifs in enzyme targeting .
Biological Activity
The compound 2-(2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 331.8 g/mol. The structure features a thiazole ring, an acetic acid moiety, and a chlorophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.8 g/mol |
| CAS Number | 953993-07-2 |
| Solubility | Soluble in DMSO |
Antitumor Activity
Research indicates that thiazole derivatives, including compounds similar to This compound , exhibit significant antitumor properties. A study demonstrated that thiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins, which are crucial for cell survival. The IC50 values for related thiazole compounds against different cancer cell lines ranged from 1.61 to 1.98 µg/mL, indicating potent cytotoxicity .
Anti-inflammatory and Immunosuppressive Effects
In a series of studies focusing on derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid , it was found that these compounds possess notable anti-inflammatory and immunosuppressive activities. The research highlighted the potential of these compounds to modulate immune responses, making them candidates for treating autoimmune diseases .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been explored. Compounds with similar structural features have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of specific functional groups significantly influences the biological activity of thiazole derivatives:
- Chlorophenyl Group : The chlorinated phenyl ring enhances lipophilicity and may facilitate better interaction with biological targets.
- Thiazole Ring : Essential for cytotoxic activity; modifications at different positions can lead to varied biological effects.
- Acetic Acid Moiety : Contributes to solubility and bioavailability.
Case Studies
Several case studies have documented the efficacy of thiazole derivatives:
- Study on Antitumor Activity : A compound structurally similar to the target compound was tested against human glioblastoma U251 cells, showing significant cytotoxicity with an IC50 value below that of doxorubicin, a standard chemotherapy drug .
- Immunosuppressive Effects : In vivo studies demonstrated that derivatives could reduce inflammation markers in animal models, suggesting potential therapeutic applications in conditions like rheumatoid arthritis .
- Antimicrobial Efficacy : A comparative study showed that certain thiazole derivatives exhibited antimicrobial activities comparable to standard antibiotics like norfloxacin, indicating their potential as alternative antimicrobial agents .
Q & A
Q. What are the common synthetic methodologies for preparing 2-(2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid?
The compound is typically synthesized via multi-step reactions involving:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or esters under reflux conditions.
- Functionalization : Introduction of the 4-chlorophenylamino group via nucleophilic substitution or coupling reactions.
- Purification : Chromatographic techniques (e.g., column chromatography) and crystallization are used to isolate the final product. Key reagents include dichloromethane, triethylamine, and catalysts like copper salts. Reaction conditions (temperature, pH) are critical for yield optimization .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Characterization involves:
- Spectroscopic analysis : , , and IR spectroscopy to confirm functional groups (e.g., thioether, acetamide).
- Chromatography : HPLC or TLC to assess purity (>95% is standard).
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight confirmation. Advanced labs may use X-ray crystallography to resolve 3D conformation .
Q. What in vitro assays are used to screen its biological activity?
Common assays include:
- Enzyme inhibition : Kinase or protease assays to evaluate binding affinity (IC).
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial activity : Broth microdilution for MIC determination against bacterial/fungal strains. Positive controls (e.g., doxorubicin for cytotoxicity) are essential for data reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-cancer vs. anti-inflammatory)?
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
- Cell line specificity : Cross-validate results across multiple cell models (primary vs. immortalized).
- Mechanistic studies : Employ SPR or ITC to quantify target binding kinetics and distinguish off-target effects .
Q. What strategies optimize reaction yields in multi-step syntheses?
Yield optimization involves:
- Step-wise monitoring : TLC or HPLC to track intermediate formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps.
- Catalyst screening : Pd/C or Cu(I) for Suzuki-Miyaura or click chemistry steps. Computational tools (e.g., DFT) can predict reaction pathways and transition states .
Q. How does structural modification influence its pharmacokinetic properties?
Structure-activity relationship (SAR) studies reveal:
- Lipophilicity : Chlorine atoms enhance membrane permeability (logP calculated via HPLC).
- Metabolic stability : Introduction of methyl groups reduces CYP450-mediated oxidation.
- Bioavailability : Acetic acid moiety improves aqueous solubility but may limit blood-brain barrier penetration. Molecular docking (e.g., AutoDock Vina) guides rational design .
Q. What computational methods predict its interaction with biological targets?
- Molecular docking : Glide or GOLD software to model binding to enzymes (e.g., COX-2).
- MD simulations : AMBER or GROMACS to study stability of ligand-receptor complexes.
- QSAR models : PLS regression to correlate electronic descriptors (e.g., HOMO/LUMO) with activity .
Q. How are multi-step synthesis yields improved while maintaining scalability?
- Flow chemistry : Continuous reactors minimize side reactions and improve heat management.
- Microwave-assisted synthesis : Accelerates reaction times for steps requiring high temperatures.
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., stoichiometry, temperature) .
Methodological Notes
- Data validation : Always cross-reference spectral data with PubChem or Reaxys entries .
- Ethical compliance : Adhere to NIH guidelines for in vivo studies if extrapolating preclinical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
